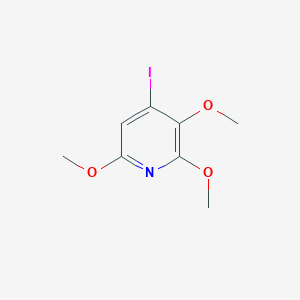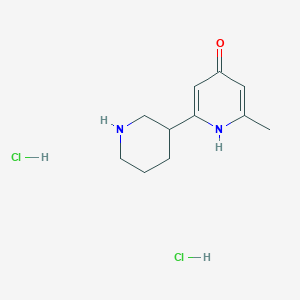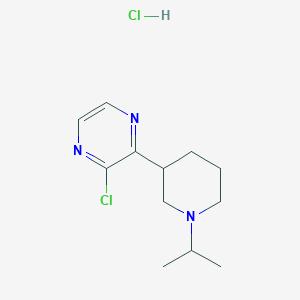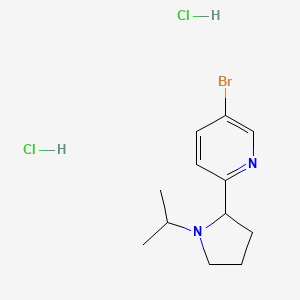![molecular formula C7H5BrN2O2 B1402795 6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one CAS No. 1380571-64-1](/img/structure/B1402795.png)
6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one” is a chemical compound with the molecular formula C7H5BrN2O2 . It has an average mass of 229.031 Da and a monoisotopic mass of 227.953430 Da . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring fused with an oxazine ring . The compound has a bromine atom attached to the 6th position of the pyridine ring .Applications De Recherche Scientifique
Synthesis and Chemical Properties
6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one is a compound related to the broader class of 1,2-oxazines. These compounds can be synthesized through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which are themselves obtained from the cyclization of specific precursors. The synthesis of oxazines, their use as chiral synthons, and their general reactions are vital in organic chemistry due to their versatility and wide range of applications (Sainsbury, 1991).
Biological and Pharmaceutical Research
In pharmaceutical and biological research, the oxazine scaffold is prevalent. Compounds related to this compound exhibit a broad spectrum of biological activities, making them suitable for various therapeutic applications. Derivatives of this compound have been studied for their potential biological activities, including antibacterial, antituberculous, antimycotic, anthelmintic, and molluscocidal properties. These activities can be modulated by structural modifications, indicating the compound's significance in drug development and medical research (Waisser & Kubicová, 1993).
Catalytic and Chemical Applications
The unique structural features of this compound derivatives enable them to interact effectively with enzymes and receptors in biological systems. These interactions are facilitated by numerous weak interactions due to the compound's peculiar structural feature, making it an important molecule in catalysis and chemical reactions. Research in this area is dynamic and contributes significantly to the development of new synthetic molecules with high therapeutic potency, further underscoring the compound's importance in medicinal chemistry (Verma et al., 2019).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, derivatives of this compound are essential. The compound's derivatives are used in the synthesis of brominated flame retardants, and their environmental concentrations and toxicology are of significant interest. Understanding the environmental impact and toxicokinetics of these compounds is crucial for assessing their environmental footprint and ensuring safe application in various industries (Koch & Sures, 2018).
Propriétés
IUPAC Name |
6-bromo-4,8-dihydropyrido[3,2-d][1,3]oxazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2/c8-6-2-1-4-5(9-6)3-12-7(11)10-4/h2H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASBHTDBEZJJTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(N=C2C1=NC(=O)OC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1402713.png)
![6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B1402716.png)


![(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-methyl-amine hydrochloride](/img/structure/B1402723.png)
![(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol](/img/structure/B1402724.png)



![6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1402729.png)
![(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol](/img/structure/B1402730.png)
![7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402732.png)
![3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde](/img/structure/B1402733.png)
![5-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1402734.png)